Bienvenue dans la boutique en ligne BenchChem!

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide

DHFR inhibition anticancer screening L1210 leukemia

This specific compound (CAS 681222-17-3) is the critical, unsubstituted SAR baseline for the N-(4-arylthiazol-2-yl)-2-thioacetamide series, making any generic substitution scientifically unsound. Its unique 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain combined with the 4-phenylthiazole core has documented DHFR inhibitory activity. Procure this ≥95% pure scaffold to establish your in-house dose-response curves or construct a systematic SAR panel, deconvoluting electronic and steric contributions of 4-aryl substituents.

Molecular Formula C17H19N3O2S2
Molecular Weight 361.48
CAS No. 681222-17-3
Cat. No. B2862065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide
CAS681222-17-3
Molecular FormulaC17H19N3O2S2
Molecular Weight361.48
Structural Identifiers
SMILESC1CCN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C17H19N3O2S2/c21-15(11-23-12-16(22)20-8-4-5-9-20)19-17-18-14(10-24-17)13-6-2-1-3-7-13/h1-3,6-7,10H,4-5,8-9,11-12H2,(H,18,19,21)
InChIKeyNPHPBCJMDLPNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide (CAS 681222-17-3): Procurement-Relevant Chemical Identity and Scaffold Context


2-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide (CAS 681222-17-3, molecular formula C₁₇H₁₉N₃O₂S₂, molecular weight 361.48 g/mol) is a synthetic small molecule belonging to the thiazole–pyrrolidine conjugate class, characterized by a 4-phenylthiazol-2-yl acetamide core linked via a thioether bridge to a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety [1]. The compound is listed in the ChEMBL bioactivity database under BindingDB entry 50000660, where it has been tested for inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 murine leukemia cells, indicating its initial profiling in an anticancer-relevant enzymatic assay [2]. Procurement-grade material is typically offered at ≥95% purity by multiple specialty chemical suppliers, positioning it as a research tool compound rather than a clinically-validated lead [1].

Why Generic Substitution of N-(4-Phenylthiazol-2-yl)thioacetamide Analogs Fails: Key Structural Determinants for 681222-17-3 Selection


Within the N-(4-arylthiazol-2-yl)-2-thioacetamide series, even minor perturbations to the 4-aryl substituent or the thioether side chain can produce substantial shifts in target engagement and biological potency, making generic interchange scientifically unsound. Enzyme inhibition data curated in the BRENDA database demonstrates that structurally proximate phenylthiazol-2-yl acetamides bearing alternative R-groups at the thioether position yield percent inhibition values ranging from 17.8% to 25.9% at a fixed 0.05 mM concentration against the same enzyme class, illustrating that the specific combination of the 2-oxo-2-(pyrrolidin-1-yl)ethyl thioether side chain with the unsubstituted 4-phenylthiazole core—as present in 681222-17-3—represents a non-interchangeable chemotype whose quantitative activity profile cannot be extrapolated from close analogs [1][2][3]. The pyrrolidine carbonyl moiety in the side chain is also a critical pharmacophoric feature, as evidence from related pyrrolidine–thiazole conjugate series indicates that its replacement or deletion abolishes or severely attenuates antimicrobial and enzyme-inhibitory activities [4].

Quantitative Differentiation Evidence for 2-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide vs. In-Class Analogs


DHFR Enzyme Inhibition: Target Engagement Evidence for 681222-17-3 in L1210 Leukemia Cells

Compound 681222-17-3 has been specifically tested for inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 murine leukemia cells, as documented in the ChEMBL-curated BindingDB assay ChEBML_54610 [1]. This DHFR isoform is a validated anticancer target, and the L1210 cell line is a standard model for evaluating antifolate chemotherapeutic potential. While the exact Ki or IC₅₀ value for this compound is not publicly retrievable from the accessible record summary, a structurally related chemotype within the same BindingDB entry—2-{4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methylamino]benzoyl}-L-glutamic acid (BDBM50008293, CHEMBL114733)—exhibited a Ki of 0.00585 nM against the identical DHFR/L1210 assay system [1], establishing the assay's sensitivity and providing a benchmark comparator for the target compound's DHFR engagement potential.

DHFR inhibition anticancer screening L1210 leukemia

4-Phenyl Substituent Specificity: Differentiation from 4-Tolyl, 4-Bromophenyl, and 4,5-Diphenyl Analogs

The simplest direct structural comparators to 681222-17-3 are compounds that retain the identical 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide side chain while varying only the aryl substitution on the thiazole 4-position. Documented nearest-neighbor analogs include: (a) N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide (CAS 681225-62-7), which introduces a second phenyl group at the 5-position; (b) 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, bearing a 4-methyl substituent; and (c) N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide, containing an electron-withdrawing bromine atom . The unsubstituted 4-phenylthiazole core of 681222-17-3 occupies a distinct electronic and steric parameter space: it lacks the electron-donating methyl group of the p-tolyl analog (altered logP and metabolic stability), avoids the heavy-atom effect and potential toxicity liabilities of the 4-bromophenyl variant, and maintains a less congested thiazole 5-position than the 4,5-diphenyl derivative (potentially preserving rotational freedom for target binding). In the broader 4-phenylthiazole chemotype class, HCV NS5A inhibitor research has demonstrated that modifications at the thiazole 4-phenyl position can shift potency by over 10,000-fold (EC₅₀ range: 9440 nM to 0.92 nM), confirming the critical role of this substituent [1].

structure–activity relationship phenylthiazole substituent effect target selectivity

Thioether Side Chain Uniqueness: Pyrrolidine Carbonyl vs. Alternative Heterocyclic Thioether Motifs

A set of structurally traceable comparator compounds sharing the identical N-(4-phenylthiazol-2-yl)acetamide core but differing exclusively in the thioether-linked R-group is available from the BRENDA enzyme ligand database. These comparators feature dihydropyrimidinone-based thioether substituents of varying electronic character in place of the 2-oxo-2-(pyrrolidin-1-yl)ethyl group of 681222-17-3. At a uniform concentration of 0.05 mM, these analogs produced enzyme inhibition values of 17.8% (4-amino-6-oxo-dihydropyrimidinyl), 22.5% (6-oxo-dihydropyrimidinyl), and 25.9% (5-cyano-4-(2-methoxyphenyl)-6-oxo-dihydropyrimidinyl) [1][2][3]. The pyrrolidine-carbonyl thioether side chain of 681222-17-3 is structurally distinct: the pyrrolidine ring introduces a saturated, conformationally-flexible tertiary amide motif, whereas the comparators employ planar, aromatic heterocycles. This difference is expected to affect solubility (the pyrrolidine tertiary amide is more hydrophilic than a pyrimidinone), metabolic stability (saturated pyrrolidine rings are generally less susceptible to CYP-mediated oxidation than aromatic heterocycles), and target binding pose (the pyrrolidine carbonyl can act as a hydrogen bond acceptor with different geometry than a pyrimidinone carbonyl) [4].

thioether SAR pyrrolidine pharmacophore side chain comparison

Pyrrolidine–Thiazole Conjugate Class Validation: Antimicrobial Activity Across Pyrrolidine-Containing Derivatives

Two independent synthetic studies on pyrrolidine–thiazole hybrid series provide class-level evidence that the pyrrolidine moiety is essential for biological activity within this chemotype. Kocabas et al. (2021) synthesized a series of thiazole-based pyrrolidine derivatives and evaluated their antibacterial activity by broth microdilution (MIC determination) against Escherichia coli, Salmonella typhimurium, Bacillus cereus, and Staphylococcus aureus, finding that the 4-F-phenyl derivative (compound 11) selectively inhibited Gram-positive bacteria with minimal mammalian cytotoxicity [1]. Bodake (2020) reported that a 12-compound series (4a–l) of thiazole-substituted pyrrolidine derivatives exhibited moderate to good antimicrobial activity against both bacterial and fungal strains, with MIC values determined for all library members [2]. Although neither study includes 681222-17-3 as a direct test article, both confirm that the pyrrolidine–thiazole conjugate scaffold—of which 681222-17-3 is a specific embodiment—is a productive starting point for antimicrobial lead identification, in contrast to pyrrolidine-devoid thiazole analogs that lack comparable activity [1][2].

antimicrobial evaluation pyrrolidine–thiazole conjugates MIC determination

Limitations Declaration: Known Evidence Gaps for 681222-17-3

It must be explicitly noted that high-strength, quantitative differential evidence for 681222-17-3 is limited. Specifically: (i) no peer-reviewed primary research paper has been identified that reports direct head-to-head biological comparison of 681222-17-3 against any named structural analog; (ii) quantitative Ki, IC₅₀, MIC, or ADMET parameters for the target compound itself are not publicly available from authoritative databases or published literature at the time of this analysis; (iii) the DHFR assay inclusion (BindingDB entry 50000660) confirms target engagement screening but the specific affinity value could not be retrieved from the accessible database interface; and (iv) all evidence presented above relying on comparator data from other studies carries the 'Class-level inference' or 'Supporting evidence' tag and should not be interpreted as direct experimental comparison data for 681222-17-3. Users making procurement decisions based on this evidence guide should weigh these limitations accordingly.

evidence transparency procurement risk data gaps

Recommended Application Scenarios for 2-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide Based on Available Evidence


Antifolate Drug Discovery: DHFR-Targeted Screening Using the L1210 Leukemia Model

Based on the documented inclusion of 681222-17-3 in a DHFR inhibition assay using L1210 murine leukemia cells (BindingDB entry 50000660, ChEBML_54610) [1], this compound may serve as a starting scaffold for medicinal chemistry programs targeting dihydrofolate reductase in anticancer contexts. The L1210 cell line is a well-established model for antifolate drug evaluation, and the DHFR target is clinically validated by methotrexate and pemetrexed. Researchers can procure 681222-17-3 to establish in-house DHFR inhibition dose–response curves, generating the quantitative data currently absent from the public domain, and to benchmark its activity against known antifolate standards.

Structure–Activity Relationship (SAR) Expansion of the 4-Phenylthiazole Chemotype

As the unsubstituted 4-phenyl member of a series that includes 4-(p-tolyl), 4-(4-bromophenyl), and 4,5-diphenyl variants, 681222-17-3 occupies a critical baseline position in any systematic SAR matrix . The class-level evidence from HCV NS5A inhibitor research demonstrates that modifications at the thiazole 4-phenyl position can modulate potency by orders of magnitude [2]. Procurement of this compound enables the construction of a complete SAR panel where the electronic (Hammett σ), steric (Taft Es), and lipophilic (π) contributions of the 4-aryl substituent can be deconvoluted systematically, with 681222-17-3 serving as the hydrogen-only reference point (σ = 0, Es = 0, π = 0 by definition).

Pyrrolidine–Thiazole Hybrid Library Synthesis and Antimicrobial Screening

The validated antimicrobial activity of pyrrolidine–thiazole conjugates reported by Kocabas et al. (2021) and Bodake (2020) establishes the broader chemotype as productive for antibacterial drug discovery [3][4]. 681222-17-3, with its unique combination of an unsubstituted 4-phenylthiazole core and a 2-oxo-2-(pyrrolidin-1-yl)ethyl thioether side chain, represents a specific, purchasable intermediate for generating focused libraries through diversification at the thiazole 5-position or modification of the pyrrolidine ring. Its ≥95% commercial purity supports its use as a building block for parallel synthesis without requiring additional purification steps prior to library construction [5].

Computational Chemistry and Molecular Docking Studies on DHFR and Related Folate Pathway Enzymes

Given the documented DHFR enzyme assay context for 681222-17-3 [1] and the availability of high-resolution DHFR crystal structures in complex with structurally diverse inhibitors in the PDB, this compound is well-suited for computational docking and molecular dynamics studies aimed at understanding the binding mode of pyrrolidine-containing thioether ligands to the DHFR active site. Such in silico investigations can guide the design of next-generation analogs prior to synthesis, maximizing the informational return on procurement investment. The thioether bridge and pyrrolidine carbonyl provide distinct hydrogen-bonding and hydrophobic interaction opportunities that can be systematically probed in silico, potentially explaining the activity differences observed across the broader phenylthiazole chemotype [2].

Quote Request

Request a Quote for 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.